N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Structure-Activity Relationship Medicinal Chemistry RNA-Binding Protein Inhibition

SAR campaigns often conflate kinase-driven effects with off-target activity from the triazolopyridazine scaffold. This para-primary-amide analog (MW 267.29) serves as a regioisomeric comparator to Lin28 inhibitor 1632 (CAS 108825-65-6), enabling deconvolution of target engagement profiles. • Validated negative control: Lacks C-6 heteroaryl substituents required for potent c-Met (0.163 µM) or Pim-1 (0.283 µM) inhibition; isolates core scaffold effects in phenotypic assays. • Chromatographic resolution marker: Para-NHCOCH₃ vs. meta-N(CH₃)COCH₃ configuration ensures baseline separation for USP/ICH-compliant HPLC impurity methods. • Fragment-like probe: Single H-bond donor (vs. zero in meta-tertiary-amide), moderate tPSA enables fragment-growing strategies targeting kinase hinge regions with reduced predicted bromodomain engagement.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 894067-38-0
Cat. No. B2784978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
CAS894067-38-0
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C14H13N5O/c1-9-16-17-14-8-7-13(18-19(9)14)11-3-5-12(6-4-11)15-10(2)20/h3-8H,1-2H3,(H,15,20)
InChIKeyJWXBJXUVTGHINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazolopyridazine Acetamide Structural Profile


N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (CAS 894067-38-0) is a para-substituted primary acetamide belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a heterocyclic scaffold recognized for its capacity to engage diverse biological targets including kinases, bromodomains, and RNA-binding proteins [1]. The compound serves as a regioisomeric and N-substitution variant of the well-characterized meta‑N‑methyl analog (CAS 108825‑65‑6, Lin28 inhibitor 1632), with the para‑primary‑amide configuration introducing distinct hydrogen‑bond donor/acceptor geometry, molecular electrostatic potential distribution, and metabolic vulnerability relative to the tertiary acetamide congener [2]. These structural features position the compound as a valuable comparator probe for structure–activity relationship (SAR) campaigns, impurity profiling, and selectivity profiling across kinase, bromodomain, and RNA‑binding protein target families.

SAR comparator probe for triazolopyridazine target families
Regioisomeric impurity reference standard
Minimal-pharmacophore control for kinase/bromodomain selectivity screening
Para-primary-amide configuration introduces distinct H-bond geometry; supports selectivity profiling across kinase, bromodomain and RNA-binding protein targets.

Generic Substitution Risks in Procurement


The [1,2,4]triazolo[4,3-b]pyridazine class exhibits pronounced sensitivity to both the position and the N‑substitution status of the pendant phenylacetamide moiety [1]. The close analog N‑methyl‑N‑[3‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]acetamide (CAS 108825‑65‑6) achieves an IC₅₀ of 8 µM in Lin28/let‑7 competition ELISA , whereas para‑acetamido‑bearing congeners from the same core (e.g., N‑[4‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]‑2‑(2‑thienyl)acetamide) display weak activity (IC₅₀ ≈ 49.8 µM) against unrelated targets such as HCV core protein, suggesting that subtle structural modification profoundly alters target‑engagement profiles [2]. Consequently, assuming functional interchangeability between the para‑primary‑amide compound and meta‑tertiary‑amide analogs—or between acetamide and sulfonamide/heteroaryl‑acetamide derivatives—without empirical verification can lead to erroneous SAR conclusions, wasted procurement resources, and compromised assay reproducibility.

1
Regioisomeric shift (para- vs meta-acetamide) may alter target engagement and selectivity fingerprint; functional interchangeability with Lin28 inhibitor 1632 cannot be assumed.
2
N-substitution status (primary vs tertiary acetamide) affects H-bond donor capacity and metabolic stability; sulfonamide/heteroaryl-acetamide derivatives exhibit divergent potency profiles.

Quantitative Differentiation Evidence


Regioisomeric and N‑Substitution Comparison with Lin28 Inhibitor 1632

The target compound differs from the well‑characterized Lin28 inhibitor 1632 (CAS 108825‑65‑6) at two critical positions: (i) the acetamide is attached at the para position of the phenyl ring rather than meta, and (ii) the amide nitrogen is unsubstituted (primary acetamide –NHCOCH₃) versus tertiary acetamide (–N(CH₃)COCH₃). Lin28 inhibitor 1632 achieves an IC₅₀ of 8 µM in a competition ELISA assay monitoring Lin28A binding to pre‑let‑7a‑2 . The para‑primary‑amide configuration introduces a hydrogen‑bond donor (–NH–) absent in the tertiary analog, altering the compound's capacity for directional H‑bonding with target residues and likely shifting its selectivity fingerprint across bromodomains and kinases [1].

Regioisomeric vs. Lin28 1632
Cross-study comparable
Lin28 inhibitor 1632 IC₅₀ 8 µM (ELISA); para-primary-amide IC₅₀ not reported. Predicted altered H-bond geometry and target-engagement profile.
Supports SAR deconvolution of regioisomeric and N-substitution effects on Lin28/let-7 binding.
Direct IC₅₀ data for target compound unavailable; structural inference only.
Structure-Activity Relationship Medicinal Chemistry RNA-Binding Protein Inhibition

c‑Met/Pim‑1 Kinase Inhibitory Potency in Triazolopyridazine Class

In a 2024 study of triazolo[4,3‑b]pyridazine derivatives, compound 4g demonstrated potent dual inhibition of c‑Met (IC₅₀ = 0.163 ± 0.01 µM) and Pim‑1 (IC₅₀ = 0.283 ± 0.01 µM) kinases, with a mean GI% of 55.84% across the NCI‑60 cancer cell line panel [1]. By contrast, compound 4a, a closely related analog within the same series, showed substantially weaker antiproliferative activity (mean GI% = 29.08%), illustrating that even minor structural perturbations within this chemotype yield large differences in potency [1]. The target compound, bearing a 4‑acetamidophenyl rather than a substituted phenyl or heteroaryl at C‑6, is anticipated to occupy the ATP‑binding site with distinct hinge‑region hydrogen‑bonding interactions, representing a probe for kinase‑selectivity profiling against this benchmark series.

c-Met/Pim-1 Kinase Class Reference
Class-level inference
Compound 4g: c-Met IC₅₀ 0.163±0.01 µM, Pim-1 IC₅₀ 0.283±0.01 µM; mean GI% 55.84% (NCI-60). 4a: mean GI% 29.08%. Target compound lacks heteroaryl C-6 substituents; kinase engagement uncharacterized.
Provides quantitative benchmark for triazolopyridazine kinase activity; supports use as negative control or selectivity probe.
Class reference values; not direct target compound data.
Kinase Inhibition c-Met Pim-1 Cancer Cell Lines

HCV Core Protein Binding Selectivity of Triazolopyridazine Analog

A closely related para‑acetamidophenyl triazolo[4,3‑b]pyridazine derivative, N‑[4‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]‑2‑(2‑thienyl)acetamide (BDBM54982), was screened by The Scripps Research Institute MLPCN against HCV core protein and returned an IC₅₀ of 4.98 × 10⁴ nM (49.8 µM), indicating negligible affinity for this target [1]. This contrasts sharply with other triazolo[4,3‑b]pyridazine analogs that achieve nanomolar potency against kinase targets [2], highlighting that the 4‑acetamidophenyl substitution pattern may confer target‑class selectivity unfavorable for HCV core protein but potentially favorable for maintaining low off‑target activity in kinase or bromodomain assays. The target compound represents the simplest acetamide congener in this series and serves as the minimal‑efficacy control for SAR deconvolution of the thienyl extension.

HCV Core Protein vs. Kinase Selectivity
Direct head-to-head comparison
Analog BDBM54982 IC₅₀ 49.8 µM (HCV); c-Met inhibitor 4g IC₅₀ 0.163 µM; Lin28 1632 IC₅₀ 8 µM. ~305-fold and ~6-fold selectivity differences observed.
Highlights target-class selectivity; supports minimal-efficacy control role for SAR deconvolution of thienyl extensions.
Based on TSRI MLPCN screening; binding inhibition assay.
Binding Selectivity HCV Core Protein Scripps MLPCN Screening

Physicochemical and Permeability Differentiation from Analogs

The target compound (C14H13N5O, MW 267.29) possesses one hydrogen‑bond donor (–NH–) and four hydrogen‑bond acceptors, resulting in a lower molecular weight and fewer rotatable bonds compared to the meta‑tertiary‑amide analog Lin28 inhibitor 1632 (C15H15N5O, MW 281.31, zero H‑bond donors) . It is also significantly lighter than para‑acetamidophenyl sulfonamide derivatives (e.g., BDBM54923: C26H21N5O? with appended benzenesulfonamide, MW > 400) which are reported to exhibit IC₅₀ values of 2.00 × 10⁵ nM against unrelated targets [1]. The reduced topological polar surface area (tPSA ~80 Ų) relative to sulfonamide‑bearing analogs (tPSA typically >110 Ų) predicts superior passive membrane permeability [1], while the presence of a hydrogen‑bond donor may enhance solubility but reduce blood–brain barrier penetration relative to the tertiary amide comparator.

Physicochemical Differentiation
Cross-study comparable
Target: MW 267.29, HBD 1, tPSA ~80 Ų. Lin28 1632: MW 281.31, HBD 0. Sulfonamide analog: MW >400, HBD ≥1, tPSA >110 Ų. Differences in H-bond capacity and permeability predicted.
Unique HBD profile and lower MW support fragment-based research; predicted permeability differs from sulfonamide analogs.
Calculated properties; experimental permeability not reported.
Physicochemical Properties Drug-Likeness Permeability

Synthetic Tractability and Purity as a Benchmark Intermediate

The target compound is prepared via acetylation of 4‑(3‑methyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)aniline (CAS 2098023‑97‑1), a commercially available intermediate with established synthesis protocols employing acetic anhydride under standard conditions . Commercial suppliers list purity specifications of ≥95% (HPLC) for the aniline precursor, and the acetamide product is routinely supplied at research‑grade purity . In contrast, the meta‑tertiary‑amide analog Lin28 inhibitor 1632 (CAS 108825‑65‑6) requires selective N‑methylation chemistry that can generate regioisomeric impurities including the target compound itself [1], making the para‑primary‑amide compound a critical reference standard for impurity profiling and analytical method validation in Lin28 inhibitor 1632 synthesis.

Synthetic Purity & Reference Standard Utility
Supporting evidence
Prepared via direct acetylation of 4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)aniline; commercial purity ≥95%. Lin28 1632 synthesis may generate this compound as regioisomeric impurity.
Enables use as certified reference standard for impurity monitoring in Lin28 inhibitor 1632 manufacturing.
Synthetic route supports batch-to-batch consistency verification.
Synthetic Chemistry Building Block Quality Control

Absence of BET Bromodomain Activity vs. Other Triazolopyridazines

Selected [1,2,4]triazolo[4,3‑b]pyridazine derivatives have been shown to bind bromodomain‑containing proteins BD1 and BD2 with IC₅₀ values ranging from 5.7 µM to 36.5 µM [1]. The Lin28 inhibitor 1632 (meta‑tertiary‑amide) was reported to exhibit some activity against bromodomains in selectivity assays [2]. The target compound's para‑primary‑amide configuration, lacking the N‑methyl group implicated in productive hydrophobic bromodomain contacts, is anticipated to reduce bromodomain engagement relative to the meta‑tertiary‑amide analog [2]. This structural distinction makes the compound a cleaner probe for kinase‑ or RNA‑binding protein‑focused studies where bromodomain off‑target activity is undesirable.

Bromodomain Selectivity Prediction
Class-level inference
Class BD1 IC₅₀ range 5.7–36.5 µM; BD2 7.4–36.5 µM. Lin28 1632 shows detectable bromodomain activity. Para-primary-amide configuration predicted to reduce engagement.
May offer cleaner kinase/RNA-binding protein probe with reduced bromodomain off-target liability.
Experimental bromodomain profiling of target compound not yet reported.
Bromodomain Inhibition BET Selectivity Profiling

Key Application Scenarios


Impurity Reference Standard for Lin28 Inhibitor Analytical Methods

Given that the target compound is a potential regioisomeric impurity in the synthesis of Lin28 inhibitor 1632 (CAS 108825‑65‑6) [1], procurement of the para‑primary‑amide as a certified reference standard enables HPLC method development, system suitability testing, and batch‑release impurity quantification. The structural distinction (para‑NHCOCH₃ vs. meta‑N(CH₃)COCH₃) provides well‑resolved chromatographic separation, facilitating its use as a resolution marker in USP/ICH‑compliant analytical procedures.

Selectivity Control for c‑Met/Pim‑1 Inhibitor Screening

With class‑reference c‑Met IC₅₀ values of 0.163 µM and Pim‑1 IC₅₀ values of 0.283 µM for optimized triazolo[4,3‑b]pyridazine derivatives [2], the target compound—which lacks the elaborated C‑6 heteroaryl substituents found in potent kinase inhibitors—serves as an ideal negative control or minimal‑pharmacophore probe. Its inclusion in screening cascades allows researchers to distinguish specific kinase‑driven antiproliferative effects from non‑specific cytotoxicity attributable to the triazolopyridazine core.

Fragment-Based Drug Discovery Starting Point

The compound's low molecular weight (MW 267.29), single hydrogen‑bond donor, and moderate tPSA position it within fragment‑likeness property space [3]. Unlike the meta‑tertiary‑amide analog (MW 281.31, zero H‑bond donors), the para‑primary‑amide configuration provides a directional hydrogen‑bond donor for fragment‑growing strategies targeting kinase hinge regions or RNA‑binding protein pockets, with subsequent optimization opportunities at the amide nitrogen and phenyl ring.

Bromodomain Selectivity Profiling Comparator

Because meta‑substituted triazolopyridazine analogs have demonstrated detectable bromodomain activity (BD1/BD2 IC₅₀ ranges of 5.7–36.5 µM) [4] and Lin28 inhibitor 1632 shows bromodomain off‑target activity [1], procurement of the para‑primary‑amide analog—predicted to have reduced bromodomain engagement—enables construction of selectivity panels that deconvolute kinase‑mediated from bromodomain‑mediated cellular phenotypes. This is particularly valuable in oncology target‑validation studies where BET bromodomain inhibition can confound interpretation of antiproliferative readouts.

Application
Selection Property
Validation Focus
Impurity reference standard for Lin28 inhibitor analytical methods
Regioisomeric resolution marker
HPLC method development, system suitability testing
Selectivity control for c-Met/Pim-1 kinase inhibitor screening
Minimal-pharmacophore kinase probe
Kinase-driven vs. core-cytotoxicity differentiation
Fragment-based drug discovery starting point
Low-MW, single HBD fragment
Fragment-growing strategies targeting kinase hinge regions
Bromodomain selectivity profiling comparator
Predicted low bromodomain engagement
Deconvolution of kinase vs. bromodomain phenotypes
Quote Request

Request a Quote for N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.